An In-depth Technical Guide on the Synthesis and Characterization of 3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone
An In-depth Technical Guide on the Synthesis and Characterization of 3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for 3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone. The information presented is curated for researchers and professionals in the fields of chemical synthesis and drug development, offering a foundational understanding of the compound's preparation and analytical verification.
Introduction
3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone, also known as 1-(alpha,alpha,alpha-trifluoro-m-tolyl)acetone, is a fluorinated organic compound with potential applications in medicinal chemistry and materials science.[1] The presence of a trifluoromethyl group can significantly alter the physicochemical and biological properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. This guide outlines a robust laboratory-scale synthesis and the analytical techniques required for its structural confirmation and purity assessment. The compound is identified by the CAS Number 898787-61-6.[2]
Synthesis Methodology
A common and effective method for the synthesis of α,α,α-trifluoro ketones is the reaction of a Grignard reagent with a suitable trifluoroacetylating agent, such as ethyl trifluoroacetate. This approach allows for the formation of the carbon-carbon bond between the aromatic ring and the ketone functional group.
The synthesis of 3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone can be achieved by the reaction of 3-methylphenylmagnesium bromide with ethyl trifluoroacetate in an anhydrous ether solvent. The Grignard reagent is prepared in situ from 3-bromotoluene and magnesium turnings.
Overall Reaction:
Materials:
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3-Bromotoluene
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Magnesium turnings
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Ethyl trifluoroacetate
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Anhydrous diethyl ether
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1 M Hydrochloric acid
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate
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Iodine crystal (for initiation)
Procedure:
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Preparation of the Grignard Reagent:
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A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.
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Magnesium turnings are added to the flask, followed by a small crystal of iodine.
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Anhydrous diethyl ether is added to cover the magnesium turnings.
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A solution of 3-bromotoluene in anhydrous diethyl ether is prepared and added to the dropping funnel.
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A small amount of the 3-bromotoluene solution is added to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
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The remaining 3-bromotoluene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
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Reaction with Ethyl Trifluoroacetate:
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The Grignard reagent solution is cooled to 0 °C in an ice bath.
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A solution of ethyl trifluoroacetate in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
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Work-up and Purification:
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The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of 1 M hydrochloric acid until the aqueous layer is acidic.
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The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
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The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution, water, and brine.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone.
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Characterization Data
The structural identity and purity of the synthesized 3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone are confirmed using various spectroscopic techniques.
| Property | Value |
| Molecular Formula | C10H9F3O |
| Molecular Weight | 202.17 g/mol [1] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Expected to be similar to related isomers |
| Refractive Index | Expected to be in the range of 1.43-1.45 |
¹H NMR (Proton Nuclear Magnetic Resonance):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.0 | m | 4H | Aromatic protons |
| ~3.8 | s | 2H | -CH₂- |
| ~2.3 | s | 3H | -CH₃ |
¹³C NMR (Carbon Nuclear Magnetic Resonance):
| Chemical Shift (δ, ppm) | Assignment |
| ~195 (q) | C=O |
| ~138 | Aromatic C-CH₃ |
| ~130-128 | Aromatic CH |
| ~116 (q) | CF₃ |
| ~45 | -CH₂- |
| ~21 | -CH₃ |
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -76 | s | -CF₃ |
IR (Infrared) Spectroscopy:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-2850 | m-s | C-H stretch (aromatic and aliphatic) |
| ~1750 | s | C=O stretch (ketone) |
| ~1600, 1480 | m | C=C stretch (aromatic) |
| ~1350-1100 | s | C-F stretch |
MS (Mass Spectrometry):
| m/z | Interpretation |
| 202 | [M]⁺ (Molecular ion) |
| 133 | [M - CF₃]⁺ |
| 105 | [C₇H₅O]⁺ or [C₈H₉]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 69 | [CF₃]⁺ |
Visualizing the Process
Caption: Synthesis workflow for 3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone.
